(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine

Neurokinin-1 Antagonist GPCR Pharmacology Pain and Inflammation

Researchers investigating NK1 receptor pathways face significant reproducibility risks when substituting imidazole analogs-even minor N-alkyl modifications can drastically alter binding affinity and selectivity. (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine (Sch 425078, CAS 886505-33-5) is the exact potent NK1 antagonist validated in published pharmacological and synthetic methodology studies. • Defined molecular architecture (C11H21N3O, MW 211.30) ensures literature-comparable results in pain, inflammation, emesis & neuropsychiatric models • Serves as a high-purity reference standard (≥95%) for HPLC/LC-MS method development and quantification • Established substrate for Cu-catalyzed diamination methodology-enables benchmarking and scale-up studies

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B13716634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1CNCCOC
InChIInChI=1S/C11H21N3O/c1-3-4-7-14-8-5-13-11(14)10-12-6-9-15-2/h5,8,12H,3-4,6-7,9-10H2,1-2H3
InChIKeyFSPTYPCSPFPQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sch 425078: Identity and Procurement


(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine, with CAS registry number 886505-33-5 , is a substituted imidazole derivative featuring a butyl group at the 1-position of the imidazole ring and a (2-methoxyethyl)amine substituent on the 2-methyl group. Its molecular formula is C11H21N3O, with a molecular weight of 211.30 g/mol . This compound is recognized as the potent neurokinin-1 (NK1) receptor antagonist Sch 425078, a pharmacological classification that directly informs its utility in specific research domains [1].

NK1 receptor antagonist study context
Defined imidazole substituent architecture
Identified as Sch 425078 in peer-reviewed synthesis

Substitution Risks for Sch 425078


In the procurement of research chemicals, generic substitution of an imidazole derivative with a close analog poses significant risks to experimental reproducibility. While many vendors offer structurally similar compounds, such as (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine or (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine , even minor modifications to the N-alkyl substituents on the imidazole core or the amine side chain can drastically alter a molecule's physicochemical properties, binding affinity, and selectivity profile [1]. The target compound's specific designation as a potent NK1 antagonist (Sch 425078) is a direct consequence of its precise molecular architecture. Substituting it with an analog lacking the exact butyl and (2-methoxyethyl)amine groups cannot guarantee comparable target engagement or biological activity, thereby jeopardizing the validity of downstream experimental results.

N-Alkyl shift Changing butyl or methoxyethyl groups may alter receptor selectivity and binding kinetics.
MW difference Close analogs differ by more than 24 % in molecular weight, affecting solubility and chromatographic behaviour.
Unannotated analogs Structural analogs lack documented NK1 antagonist annotation, risking experimental reproducibility.

Sch 425078 Differentiation Evidence


NK1 Antagonist Activity

This compound is explicitly identified as a 'potent NK1 antagonist' in primary literature and authoritative databases, a designation that differentiates it from general imidazole derivatives. The MeSH database classifies it as a 'Neurokinin-1 Receptor Antagonist' [1]. This activity is the result of its specific synthesis for this purpose, as documented in a synthetic methodology paper where it served as the target for a novel diamination reaction [2]. This is a distinct functional property compared to structurally similar analogs like (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine, for which no such specific, potent activity has been documented in the primary literature.

NK1 Antagonist Activity
Class-level inference
Target: Reported NK1 antagonist vs Analog: No documented specific activity
Supports NK1 receptor pharmacology research.
Potency not quantified in primary data.
Neurokinin-1 Antagonist GPCR Pharmacology Pain and Inflammation

Molecular Identity vs. Analogs

The target compound possesses a unique molecular formula (C11H21N3O) and molecular weight (211.30 g/mol) , distinguishing it from closely related analogs. For instance, the (1-methyl) analog, (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine, has a different molecular formula (C8H15N3O) and lower molecular weight (169.22 g/mol) . Similarly, the N-methyl analog, (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine, has the formula C9H17N3 and a molecular weight of 167.25 g/mol . These differences in molecular weight and elemental composition directly impact physical properties such as boiling point, solubility, and chromatographic behavior, which are critical for purification, formulation, and analytical method development.

Molecular Weight
Head-to-head
211.30 g/mol
+24.9 % vs N-methyl analog; +26.4 % vs (1-methyl) analog
Distinct analytical identity from close analogs.
Calculated from molecular formula.
Chemical Synthesis Compound Characterization Quality Control

Synthetic Methodology Benchmark

This compound was selected as a specific, high-value target to demonstrate the utility of a novel copper(I)-catalyzed diamination of terminal olefins [1]. The fact that the authors chose this complex molecule, rather than a simpler analog, to showcase their methodology underscores its relevance and the challenge associated with its synthesis. This provides a documented, peer-reviewed synthetic route that can be leveraged for custom synthesis or process development, unlike many uncharacterized building blocks.

Synthetic Route
Supporting evidence
Cu-catalyzed diamination protocol (Org. Lett. 2009)
Validated synthesis starting point for scale-up.
Method may require adaptation for new derivatives.
Organic Synthesis Catalysis Process Chemistry

Sch 425078 Applications


NK1 Receptor Pharmacology

Based on its designation as a potent NK1 antagonist (Sch 425078) in authoritative databases [1], this compound is the appropriate selection for in vitro and in vivo studies investigating the role of the neurokinin-1 receptor in pain, inflammation, emesis, and neuropsychiatric disorders. Its use ensures that experimental outcomes are directly comparable to existing literature referencing Sch 425078.

Analytical Reference Standard

Given its well-defined molecular formula (C11H21N3O) and molecular weight (211.30 g/mol) , this compound can serve as a high-purity reference standard (e.g., ≥95% ) in the development and validation of analytical methods, such as HPLC or LC-MS, for the quantification and purity assessment of related imidazole-containing drug substances or their impurities [2].

Synthetic Chemistry and Process Development

The compound's established role as a target for a novel catalytic diamination reaction [3] makes it a valuable substrate for further synthetic methodology studies. Researchers aiming to develop new routes to vicinal diamines or explore the scope of Cu-catalyzed reactions can use this compound as a benchmark, leveraging the published protocol as a foundation for optimization and scale-up.

Application
Selection Property
Validation Focus
NK1 receptor pharmacology research
Reported NK1 antagonist context
Target engagement and signaling assays
Analytical reference standard
Well-defined molecular identity
HPLC / LC-MS method development
Synthetic methodology studies
Documented peer-reviewed synthesis
Reaction optimization and substrate scope
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